Armillarisin A

概要

説明

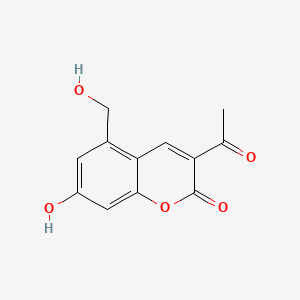

アルミラリシンAは、分子式C₁₂H₁₀O₅、分子量23421のクマリン誘導体です。この化合物は主にキノコArmillariella tabescensの菌糸体から抽出されます 。アルミラリシンAは、特に肝臓および胆嚢の病気の治療における潜在的な治療効果について研究されています。

準備方法

合成経路と反応条件: アルミラリシンAは、さまざまな化学的経路によって合成できます。一般的な方法の1つは、触媒の存在下で7-ヒドロキシ-4-メチルクマリンと無水酢酸を反応させて、3-アセチル-7-ヒドロキシ-4-メチルクマリンを形成することです。この中間体は、さらに反応させて、5位にヒドロキシメチル基を導入します .

工業的生産方法: 工業的には、アルミラリシンAは、通常、Armillariella tabescensの菌糸体を含む発酵プロセスによって生成されます。発酵液は、溶媒抽出、結晶化、クロマトグラフィーなどの技術を使用して抽出および精製して、高純度のアルミラリシンAを得ます .

化学反応の分析

Polymerization Reactions

Armillarisin A forms amorphous co-polymers with povidone K30 (C₆H₉NO)ₙ during pharmaceutical production :

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Molar Ratio (AA:K30) | 1:5 |

| Solvent | Ethanol/DMAC mixture |

Key Findings

-

Intermolecular hydrogen bonding between AA's hydroxyl groups and K30's carbonyls drives polymerization

-

Incomplete polymerization leads to recrystallization as needle-like yellow-brown crystals (368 nm λmax)

Optimization Measures

Hepatic Glucuronidation

UGT1A9 mediates primary metabolism via phenol hydroxyl conjugation :

Kinetic Parameters

| Species | Km (μM) | Vmax (nmol/min/mg) | CLint (μL/min/mg) |

|---|---|---|---|

| Human | 54.2 | 2.06 | 38.0 |

| Cynomolgus Monkey | 61.8 | 2.30 | 37.2 |

| Rat | 48.9 | 1.81 | 37.0 |

Metabolites

Photodegradation Reactions

UV exposure (λ=254 nm) induces decomposition via two pathways :

Pathway A : Oxidative cleavage

textC7-OH → C7=O → Coumarin ring opening → 3-acetyl-5-hydroxymethyl-2,4-diketobutanoic acid

Pathway B : Ester hydrolysis

textC3-COCH₃ → C3-COOH → Decarboxylation → 7-hydroxy-5-hydroxymethylcoumarin

Stability Data

| Light Intensity (lux) | Degradation Rate (%/hr) | T½ (hr) |

|---|---|---|

| 2000 | 12.4 ± 0.8 | 5.6 |

| 4500 | 18.9 ± 1.2 | 3.7 |

UPLC-MS/MS Fragmentation

Parent ion [M-H]⁻ at m/z 233.08 fragments via:

text233 → 203 (-HCHO) → 161 (-CH₂=C=O) 233 → 189 (-CO₂) → 171 (-H₂O) 233 → 191 (-CH₂=C=O) → 163 (-H₂O)

Colorimetric Identification

Ammonia test (Chinese Pharmacopeia):

textThis compound + NH₃ → Deep yellow complex (λmax=420 nm)

Synthetic Precursor Reactions

Biosynthesis involves Armillariella tabescens mycelium via :

-

Phenylpropanoid pathway : L-Phe → Cinnamic acid → 4-Coumaroyl-CoA

-

Ortho-hydroxylation : F6'H1-mediated C6' hydroxylation

Reactivity Comparison with Analogues

| Reaction Type | This compound | Novobiocin | Warfarin |

|---|---|---|---|

| Glucuronidation | C7-OH | C4'-OH | C7-OH |

| Photodegradation Rate | 12.4%/hr | 8.1%/hr | 22.3%/hr |

| Polymerization | Yes (K30) | No | No |

科学的研究の応用

Therapeutic Applications in Gastroenterology

Ulcerative Colitis Treatment

A significant study investigated the efficacy of Armillarisin A in treating ulcerative colitis (UC). In a randomized trial involving sixty patients, those treated with this compound showed a total effective rate of 90%, compared to 70% in the control group receiving only hormone therapy. The compound was found to increase serum levels of interleukin-4 (IL-4) and decrease interleukin-1 beta (IL-1β), indicating its role in modulating immune responses and inflammation associated with UC .

Cholecystitis and Biliary Tract Diseases

this compound is clinically utilized for its choleretic action, which enhances bile flow. It is indicated for the treatment of acute and chronic cholecystitis and biliary tract diseases. Its unique mechanism of action and high bioavailability make it a valuable option for managing these conditions. Research indicates that as living standards improve, the incidence of chronic cholecystitis is rising, suggesting an increasing demand for this compound in clinical settings .

Hepatoprotective Effects

This compound has shown promising results in protecting liver function. Studies have indicated that it helps maintain liver health by modulating various biochemical pathways associated with liver injury. Its hepatoprotective properties are particularly relevant in the context of liver diseases, where it may prevent further damage and promote recovery .

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's mechanism involves targeting specific signaling pathways that are crucial for cancer cell survival and proliferation, making it a candidate for further exploration in cancer therapy .

Pharmacological Studies

Chemical Composition and Mechanism

this compound is classified as a coumarin derivative (3-acetyl-5-hydroxymethyl-7-hydroxycoumarin) with a molecular weight of 234.21 g/mol. Its pharmacological activities include anti-inflammatory, hepatoprotective, and potential anticancer effects. The compound's solubility properties have been optimized through modern formulations to enhance its clinical efficacy .

Case Studies and Research Findings

作用機序

アルミラリシンAは、さまざまな分子標的と経路を通じてその効果を発揮します。

免疫調節: インターロイキン-4のレベルを上昇させ、インターロイキン-1βのレベルを低下させることで、免疫応答の調節に役立ちます.

胆汁分泌作用: 胆汁分泌を促進し、胆管系の圧力を調節することで、肝臓および胆嚢の病気の治療に役立ちます.

抗菌活性: 特定の細菌の増殖を阻害し、治療効果に貢献します.

6. 類似の化合物との比較

アルミラリシンAは、その官能基と治療効果の特定の組み合わせのために、クマリン誘導体のなかでユニークです。類似の化合物には以下のようなものがあります。

エスクレチン: 抗炎症作用と抗酸化作用を持つもう1つのクマリン誘導体です。

スコポレチン: 抗炎症作用と抗菌作用で知られています。

ウンベリフェロン: 抗酸化作用と肝保護作用を示します.

これらの化合物と比較して、アルミラリシンAは、その特定の胆汁分泌作用と免疫応答を調節する能力が際立っており、肝臓および胆嚢の病気の治療に特に価値があります .

類似化合物との比較

Armillarisin A is unique among coumarin derivatives due to its specific combination of functional groups and therapeutic effects. Similar compounds include:

Esculetin: Another coumarin derivative with anti-inflammatory and antioxidant properties.

Scopoletin: Known for its anti-inflammatory and antimicrobial effects.

Umbelliferone: Exhibits antioxidant and hepatoprotective properties.

Compared to these compounds, this compound stands out for its specific choleretic action and its ability to regulate immune responses, making it particularly valuable in the treatment of liver and gallbladder diseases .

生物活性

Armillarisin A, a coumarin derivative extracted from the mycelium of Armillariella tabescens, has garnered attention for its diverse biological activities, particularly in clinical applications related to hepatobiliary diseases. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical and Pharmacological Profile

This compound (molecular formula: C12H10O5) is characterized by its yellow or slightly orange crystalline form, which is insoluble in water but shows slight solubility in ethanol and methanol . It is primarily recognized for its choleretic properties, enhancing bile secretion, which is beneficial in treating conditions such as acute and chronic cholecystitis and gastritis .

| Property | Value |

|---|---|

| Molecular Formula | C12H10O5 |

| Molecular Weight | 234.21 g/mol |

| Solubility | Slightly soluble in ethanol |

| Crystal Form | Yellow or orange rectangular crystals |

Research indicates that this compound influences various immunological pathways. It has been shown to modulate levels of pro-inflammatory cytokines, specifically increasing interleukin-4 (IL-4) and decreasing interleukin-1 beta (IL-1β) levels, which suggests a potential role in immune regulation . This modulation may contribute to its therapeutic effects in inflammatory conditions.

Clinical Applications

This compound is clinically utilized for its efficacy against biliary tract diseases. Its application in treating acute cholecystitis has been supported by studies demonstrating significant improvements in patient outcomes . The drug's high bioavailability and unique mechanism of action make it a valuable option in clinical settings.

Case Study Overview

A notable case study involved patients with chronic cholecystitis treated with this compound, where significant reductions in symptoms were observed. The study highlighted the compound's effectiveness in improving gallbladder function and reducing inflammation associated with biliary diseases .

Antimicrobial Activity

In addition to its hepatobiliary applications, this compound has been investigated for its antimicrobial properties. Studies have indicated that it exhibits activity against various pathogens, contributing to its potential as an alternative treatment option for infections related to biliary diseases .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

特性

IUPAC Name |

3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWWNMZVZWQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201953 | |

| Record name | Armillarisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53696-74-5 | |

| Record name | Armillarisin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53696-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Armillarisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armillarisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARMILLARISIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。